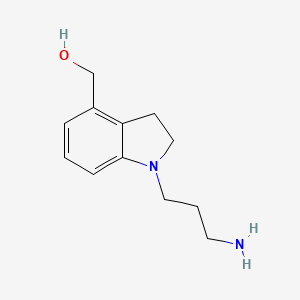

(1-(3-Aminopropyl)indolin-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(3-aminopropyl)-2,3-dihydroindol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-6-2-7-14-8-5-11-10(9-15)3-1-4-12(11)14/h1,3-4,15H,2,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEIXEFKNPBAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)CO)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (1-(3-aminopropyl)indolin-4-yl)methanol, have a broad spectrum of biological activities and bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities.

Biochemical Analysis

Biochemical Properties

(1-(3-Aminopropyl)indolin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives. The interactions of this compound with these biomolecules can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to multiple receptors allows it to exert diverse biological activities, such as antiviral and anticancer effects. These interactions can lead to changes in cell behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus of the compound allows it to bind with high affinity to multiple receptors, leading to various biological activities. These interactions can result in the inhibition or activation of specific enzymes, which in turn affects cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity. At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s indole nucleus allows it to participate in diverse biochemical reactions, leading to the production of various metabolites. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

(1-(3-Aminopropyl)indolin-4-yl)methanol is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Synthesis

The compound belongs to the indoline class of compounds, characterized by a fused indole structure. Its synthesis typically involves reductive amination or alkylation reactions. For instance, a common synthetic route starts with the reaction of 5-nitroindole with 3-aminopropyl groups, followed by reduction steps to yield the desired product.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

- Cellular Signaling Modulation : The compound can influence various signaling pathways, impacting cell proliferation and apoptosis.

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through in vitro and in vivo assays. Key findings include:

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has been tested against different bacterial strains, showing varying degrees of antibacterial activity. Notably, it was effective against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 values ranging from 10-50 µM |

| Antibacterial | MIC Assay | Effective against E. coli and S. aureus (MIC < 100 µg/mL) |

| Antioxidant | DPPH Assay | Significant free radical scavenging activity |

Table 2: In Vitro Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 30 | Cell cycle arrest |

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of MCF-7 cells through the activation of caspase pathways, leading to apoptosis. This suggests its potential as a therapeutic agent in breast cancer treatment. -

Case Study on Antimicrobial Efficacy :

Another research highlighted its effectiveness against Staphylococcus aureus, where it exhibited an MIC comparable to standard antibiotics. This indicates its potential use as an alternative treatment for bacterial infections.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Key Differences:

- Activity : The piperazine-based compound exhibits confirmed anticonvulsant effects, while the indoline derivative’s activity remains speculative but plausible due to structural parallels.

- Drug Likeness : The target compound’s hydroxymethyl group may improve aqueous solubility, addressing a common limitation in CNS drug development .

Research Implications and Limitations

Further studies should prioritize:

Pharmacological Profiling : Testing for serotonin receptor affinity or kinase inhibition.

Optimization: Modifying the aminopropyl chain length or methanol position to enhance potency.

Synthetic Refinement : Adopting high-yield methods like CDI coupling (as in ) for scalability .

Limitations : The absence of direct experimental data for the target compound necessitates cautious interpretation of inferred properties.

Preparation Methods

Multi-step Synthesis via Indoline Derivatives (Patent US8471039B2 and EP2475634B1)

A detailed preparation method involves the following sequential steps:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| a) | Stirring benzoic acid 3-[5(R)-(2-aminopropyl)-7-cyano-2,3-dihydro-indol-1-yl]-propyl ester with DMSO, 30% hydrogen peroxide, and 5N sodium hydroxide | 2-4 hours at ambient temperature | Oxidation and functional group modification |

| b) | Addition of water and extraction into organic solvent | Ambient temperature | Isolation of intermediate |

| c) | Concentration under reduced pressure | - | Residue for next step |

| d) | Addition of weak organic acid, alcohol solvent, and [2-(2,2,2-trifluoro-ethoxy)-phenoxy]-acetaldehyde to residue | 25-40°C, 1-2 hours stirring | Formation of aldehyde intermediate |

| e) | Addition of reducing agent (e.g., sodium borohydride) | 1-2 hours stirring | Reduction to alcohol |

| f) | Stirring at 35-45°C | 2-3 hours | Completion of reduction |

| g) | Concentration by solvent evaporation under reduced pressure | - | Concentrated product |

| h) | Acidification with aqueous mineral acid | - | Protonation and purification |

| i) | Extraction with organic solvent | - | Isolation of product |

| j) | Concentration of organic layer | - | Residue |

| k) | Purification by conventional methods (chromatography, recrystallization) | - | Final compound: Silodosin (a related indoline derivative) |

This sequence, while focused on a related indoline derivative (Silodosin), provides a framework applicable to preparing (1-(3-Aminopropyl)indolin-4-yl)methanol by adjusting substituents and intermediates accordingly.

Nucleophilic Addition and Reduction Routes (Chem. Pharm. Bull. 2005)

An alternative approach involves:

- Nucleophilic addition of alkyl amines bearing the 3-aminopropyl group to substituted 1H-indoles or indolines.

- Use of nitroalkenes (e.g., nitroethylene or 2-nitro-1-propene) as Michael acceptors to introduce the aminopropyl side chain via nitroalkyl intermediates.

- Subsequent catalytic hydrogenation (e.g., Raney-Nickel in ethanol) or reduction with iron/NH4Cl in aqueous ethanol to convert nitro groups to amines.

- Protection and deprotection steps such as tert-butoxycarbonyl (Boc) protection of amines to facilitate selective transformations.

- Functionalization at the 4-position of the indoline ring to introduce the hydroxymethyl group, often via reaction with chloroacetates or aldehydes followed by reduction.

This method provides moderate to good yields and flexibility in modifying the indoline core.

Comparative Summary of Preparation Methods

| Aspect | Method 1: Multi-step Ester/Reduction (Patents) | Method 2: Nucleophilic Addition & Reduction (Literature) |

|---|---|---|

| Starting Materials | Benzoic acid esters, trifluoroethoxy phenoxy acetaldehyde | Substituted 1H-indoles, nitroalkenes, alkyl amines |

| Key Reactions | Oxidation, nucleophilic addition, reduction, acidification, extraction | Michael addition, catalytic hydrogenation or Fe/NH4Cl reduction, protection/deprotection |

| Reaction Conditions | 25-130°C, aprotic polar solvents, basic and acidic media | Refluxing aqueous ethanol, Pd/C or Raney-Ni catalysis, mild acidic/basic conditions |

| Purification | Extraction, solvent evaporation, chromatography | Chromatography, recrystallization |

| Yield and Scalability | Suitable for industrial scale, patented process | Moderate yields, suitable for lab scale synthesis |

| Advantages | Well-defined process, suitable for complex derivatives | Versatile, allows modification of side chains and ring substituents |

Detailed Research Findings and Notes

- The use of trifluoroethoxy-phenoxy acetaldehyde intermediates in Method 1 allows for selective introduction of hydroxymethyl groups after reduction steps.

- Hydrogen peroxide and sodium hydroxide in DMSO facilitate oxidation steps critical for ring functionalization.

- Reduction agents such as sodium borohydride or catalytic hydrogenation are essential for converting aldehydes or nitro groups to alcohols and amines respectively.

- Protection of amino groups by Boc or similar groups is necessary to prevent side reactions during multi-step synthesis.

- Extraction and acid-base workups are crucial for isolating pure intermediates and final products.

- Reaction temperatures vary from ambient to 130°C depending on the step, highlighting the need for controlled heating and cooling phases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.